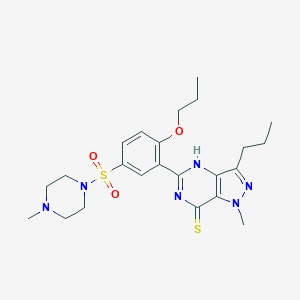

Propoxyphenyl thiosildenafil

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3S2/c1-5-7-18-20-21(28(4)26-18)23(33)25-22(24-20)17-15-16(8-9-19(17)32-14-6-2)34(30,31)29-12-10-27(3)11-13-29/h8-9,15H,5-7,10-14H2,1-4H3,(H,24,25,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJNNYWAHHVDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103991 |

Source

|

| Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-87-5 |

Source

|

| Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphenyl thiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL THIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87G0REJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Propoxyphenyl Thiosildenafil's Mechanism of Action as a PDE-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxyphenyl thiosildenafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor and a structural analog of sildenafil. Like other drugs in its class, its primary mechanism of action is the competitive and selective inhibition of PDE-5, an enzyme crucial to the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This inhibition prevents the degradation of cGMP, leading to the relaxation of smooth muscle and vasodilation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound's function, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Central Role of the NO/cGMP Pathway and PDE-5

The nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway is a fundamental signaling cascade that governs a multitude of physiological processes, most notably the relaxation of smooth muscle cells.[1][2] This pathway is initiated by the release of nitric oxide, which then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[1] The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[3] This cascade ultimately leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[3]

The action of cGMP is terminated by a family of enzymes known as phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotide into its inactive form, 5'-GMP.[4] The PDE superfamily consists of 11 distinct families, but PDE type 5 is particularly significant due to its high concentration in the smooth muscle of the corpus cavernosum and the pulmonary arteries.[5][6][7] By specifically degrading cGMP in these tissues, PDE-5 plays a critical role in regulating blood flow and erectile function.[8][9]

PDE-5 inhibitors, therefore, act by preventing this degradation, enhancing the effect of NO and prolonging the vasodilatory signal.[5][9][10] This mechanism is the foundation for the therapeutic use of these compounds in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][11][12][13]

This compound: A Structural Perspective

This compound is a sildenafil analog, meaning it shares a core chemical structure with sildenafil but with specific modifications. The name itself provides clues to its structure:

-

Thiosildenafil : This indicates a key structural change from sildenafil, where the oxygen atom in the pyrimidinone ring of sildenafil is replaced by a sulfur atom, forming a pyrimidine-7-thione.[14][15]

-

Propoxyphenyl : This describes a modification on the phenyl group, where a propoxy group (-O-CH2CH2CH3) is present instead of the ethoxy group found in sildenafil.[14]

The IUPAC name for one such compound identified as "Propoxyphenyl thiohomosildenafil" is 5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione.[14] These structural alterations are designed to potentially modify the compound's binding affinity, selectivity, and pharmacokinetic profile compared to the parent compound, sildenafil.[16]

Molecular Mechanism of PDE-5 Inhibition

The inhibitory action of this compound is rooted in its structural similarity to cGMP.[3] This allows it to act as a competitive inhibitor, binding to the catalytic site of the PDE-5 enzyme.

The PDE-5 Catalytic Site

The catalytic domain of PDE-5 is a highly conserved region containing a binding pocket that accommodates the guanine base of cGMP.[1][17] This pocket is characterized by key amino acid residues that form hydrogen bonds and hydrophobic interactions to stabilize the substrate. A critical interaction for many inhibitors, including sildenafil, is a hydrogen bond with the Gln817 residue.[1] The overall binding is further stabilized by interactions with other residues such as Tyr612, Phe786, and Val782.[1] Two metal ions, typically zinc (Zn²⁺) and magnesium (Mg²⁺), are also present in the active site and are essential for the hydrolytic activity of the enzyme.[1][16]

Competitive Inhibition by this compound

This compound mimics the structure of cGMP, allowing it to fit into this catalytic pocket.[3] By occupying the active site, it physically blocks cGMP from binding, thereby preventing its hydrolysis to 5'-GMP.[4] This competitive inhibition leads to an accumulation of cGMP within the cell, but only when the NO signaling pathway is activated (e.g., by sexual stimulation), as this is what triggers the initial production of cGMP.[3][5][10] Without the initial NO signal, the inhibitor alone does not cause an erection.[3][6]

Allosteric Regulation and Inhibitor Potency

The PDE-5 enzyme also possesses allosteric cGMP-binding sites on its regulatory GAF domains.[17][18] When cGMP binds to these allosteric sites, it induces a conformational change in the enzyme, increasing its catalytic activity in a form of negative feedback.[17] Interestingly, this allosteric activation can also increase the enzyme's sensitivity and binding affinity for inhibitors like sildenafil.[18] This suggests that the presence of cGMP not only provides the signal to be prolonged but also primes the PDE-5 enzyme to be more effectively inhibited, a phenomenon known as positive feedback for the inhibitor's action.[17]

The overall effect is an amplification of the NO/cGMP signal, leading to enhanced and sustained smooth muscle relaxation.

Visualization of the Signaling Pathway

The following diagrams illustrate the core signaling pathway and the mechanism of inhibition.

Diagram 1: The NO/cGMP Signaling Pathway

Caption: The NO/cGMP pathway leading to smooth muscle relaxation.

Diagram 2: Mechanism of PDE-5 Inhibition

Caption: Competitive inhibition of the PDE-5 enzyme by this compound.

Experimental Protocols for Mechanistic Validation

Characterizing the mechanism of action of a novel PDE-5 inhibitor like this compound requires rigorous in vitro and cell-based assays.

In Vitro PDE-5 Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of purified PDE-5 enzyme. A common method is the fluorescence polarization (FP) assay.[19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE-5.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to test a range of concentrations.

-

Dilute recombinant human PDE-5A1 enzyme to a working concentration in a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[19]

-

Dilute a fluorescently labeled substrate, such as FAM-cGMP, in the assay buffer.[19]

-

-

Assay Procedure (96-well format):

-

Add the serially diluted this compound, a positive control (e.g., sildenafil), and a DMSO vehicle control to designated wells of a black 96-well microplate.[19]

-

Add the diluted PDE-5A1 enzyme solution to all wells except for a "no enzyme" blank.

-

Incubate the plate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.[19]

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.[19]

-

Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles) that specifically binds to the hydrolyzed, linear FAM-GMP product.[19][20]

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization (FP) of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[19]

-

Low FP values correspond to the small, rapidly tumbling, unhydrolyzed FAM-cGMP. High FP values correspond to the large complex formed between the binding agent and the hydrolyzed FAM-GMP.

-

Calculate the percent inhibition for each concentration relative to the high (DMSO control) and low (no enzyme/fully inhibited) activity controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram 3: Workflow for In Vitro PDE-5 Inhibition Assay

Caption: Experimental workflow for a fluorescence polarization-based PDE-5 inhibition assay.

Cell-Based cGMP Accumulation Assay

This assay validates the inhibitor's mechanism in a more physiologically relevant context by measuring the accumulation of intracellular cGMP in response to a NO donor.

Objective: To confirm that this compound enhances cGMP levels in intact cells stimulated with a NO donor.

Methodology:

-

Cell Culture:

-

Assay Procedure:

-

Wash the cells with a pre-stimulation buffer.

-

Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for a predetermined time (e.g., 30-60 minutes).

-

Stimulate the cells with a NO donor, such as sodium nitroprusside (SNP), to activate sGC and trigger cGMP production.

-

After stimulation, lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop enzymatic activity and release intracellular cGMP.[23]

-

-

cGMP Quantification:

-

Quantify the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay kit.[23][24]

-

In these assays, cGMP from the sample competes with a labeled cGMP (e.g., HRP-linked) for binding to a specific anti-cGMP antibody. The resulting signal is inversely proportional to the amount of cGMP in the sample.[23]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Calculate the cGMP concentration in each sample by interpolating from the standard curve.

-

Plot the cGMP concentration against the inhibitor concentration to demonstrate a dose-dependent increase in cGMP accumulation.

-

Quantitative Data & Selectivity Profile

Table 1: Comparative IC50 Values of Known PDE-5 Inhibitors

| Compound | PDE-5 IC50 (nM) | Assay Type | Reference |

| Sildenafil | 4.2 | Fluorescence Polarization | [19] |

| Tadalafil | 1.8 | Not Specified | [19] |

| Vardenafil | 0.7 | Not Specified | [19] |

| Avanafil | 5.2 | Not Specified | [19] |

This table provides reference values for commonly known PDE-5 inhibitors. The potency of this compound would be determined using the assays described above.

Conclusion

This compound functions as a selective, competitive inhibitor of the PDE-5 enzyme. Its mechanism of action is analogous to that of sildenafil, involving the blockade of the enzyme's catalytic site to prevent the degradation of cGMP. This action amplifies the NO/cGMP signaling pathway, resulting in enhanced smooth muscle relaxation and vasodilation. The validation of this mechanism relies on a combination of in vitro enzyme kinetic assays to determine potency (IC50) and cell-based assays to confirm its effect on intracellular cGMP accumulation. Further research to characterize its full selectivity profile and pharmacokinetic properties is essential for its potential development as a therapeutic agent.

References

-

Sildenafil - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

U.S. Food and Drug Administration. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? Retrieved January 9, 2026, from [Link]

-

Langtry, H. D., & Markham, A. (1999). Sildenafil: a review of its use in erectile dysfunction. Drugs, 57(6), 967-989. Sourced from PubMed. [Link]

-

Study.com. (n.d.). Sildenafil: Mechanism of Action & Structure. Retrieved January 9, 2026, from [Link]

-

cGMP-specific phosphodiesterase type 5 - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Francis, S. H., Bessay, E. P., Kotera, J., & Corbin, J. D. (2009). Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme. Journal of Biological Chemistry, 284(19), 12764–12772. Sourced from NIH. [Link]

-

Rybalkin, S. D., Rybalkina, I. G., Feil, R., Hofmann, F., & Beavo, J. A. (2002). PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. The EMBO Journal, 21(3), 469–478. Sourced from NIH. [Link]

-

PubChem. (n.d.). Propoxyphenyl thiohomosildenafil. Retrieved January 9, 2026, from [Link]

-

Wunder, F., et al. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. Analytical Biochemistry, 339(1), 104-112. Sourced from PubMed. [Link]

-

Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). Retrieved January 9, 2026, from [Link]

-

Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved January 9, 2026, from [Link]

-

Pires, O. I., et al. (2020). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules, 25(21), 5039. Sourced from MDPI. [Link]

-

ResearchGate. (2025). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Retrieved January 9, 2026, from [Link]

-

F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. Retrieved January 9, 2026, from [Link]

-

Molecular Devices. (n.d.). Stable Fluorescence Assay for Measuring Cyclic GMP. Retrieved January 9, 2026, from [Link]

-

BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved January 9, 2026, from [Link]

-

NIH. (2024). Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Propoxyphenyl sildenafil. Retrieved January 9, 2026, from [Link]

-

British Journal of Pharmacology. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. Retrieved January 9, 2026, from [Link]

-

Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Retrieved January 9, 2026, from [Link]

-

PubMed. (2005). PDE5 inhibitors: are there differences? Retrieved January 9, 2026, from [Link]

-

PubMed. (2003). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Thiosildenafil. Retrieved January 9, 2026, from [Link]

-

StatPearls - NCBI Bookshelf. (2023). PDE5 Inhibitors. Retrieved January 9, 2026, from [Link]

-

American College of Cardiology. (2014). RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. Retrieved January 9, 2026, from [Link]

-

Healthline. (2020). PDE5 Inhibitors: Types, How They Work, What They Cost. Retrieved January 9, 2026, from [Link]

-

NIH. (2013). Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. Retrieved January 9, 2026, from [Link]

-

NIH. (2015). Phosphodiesterase-5 inhibitors: back and forward from cardiac indications. Retrieved January 9, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sildenafil - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 7. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sildenafil: Mechanism of Action & Structure | Study.com [study.com]

- 11. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 12. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 13. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thiosildenafil | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDE5 is converted to an activated state upon cGMP binding to the GAF A domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. cellbiolabs.com [cellbiolabs.com]

In Vitro Pharmacological Profiling of Propoxyphenyl Thiosildenafil

An In-Depth Technical Guide:

Introduction

Propoxyphenyl thiosildenafil is a structural analogue of sildenafil and thiosildenafil, identified in various health supplements and energy drinks marketed for sexual enhancement.[1][2][3][4] Structurally, it is characterized by the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1][3][5] As an unapproved and pharmacologically uncharacterized substance, it represents a potential public health concern. A comprehensive in vitro pharmacological profiling is therefore essential to determine its potency, selectivity, and safety profile.

This guide provides a detailed framework for the systematic in vitro evaluation of this compound. As a suspected phosphodiesterase type 5 (PDE5) inhibitor, its profiling is modeled on established methodologies for sildenafil and other drugs in its class.[6][7] The experimental cascade is designed to first confirm its primary mechanism of action and potency, then evaluate its selectivity against other phosphodiesterase isoforms, and finally, to assess its safety liabilities, including cytotoxicity, potential for cardiac arrhythmia (via hERG channel inhibition), and drug-drug interaction potential (via Cytochrome P450 inhibition). This structured approach ensures a thorough understanding of the compound's pharmacological and toxicological characteristics, which is a critical step in risk assessment and drug development.

The cGMP Signaling Pathway and PDE5 Inhibition

The therapeutic effect of PDE5 inhibitors is rooted in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[8] In tissues like the corpus cavernosum, neuronal NO release activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[9] cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream effects that result in smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[9][10] By competitively inhibiting PDE5, compounds like sildenafil—and presumably this compound—prevent cGMP degradation, thereby potentiating the NO-mediated signaling cascade and enhancing vasodilation.

Caption: The Nitric Oxide/cGMP signaling pathway targeted by PDE5 inhibitors.

Section 1: Primary Target Engagement: PDE5A1 Inhibition Assay

Rationale: The foundational experiment is to confirm and quantify the inhibitory activity of this compound against its presumed primary target, the PDE5A1 isozyme. This is achieved by measuring the compound's ability to prevent the enzymatic hydrolysis of cGMP. A fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose, offering a homogeneous format without separation steps.[11] The principle relies on the change in rotational speed of a fluorescently labeled substrate (cGMP-FAM) upon enzymatic action.[12] When PDE5A1 hydrolyzes cGMP-FAM, the resulting FAM-labeled phosphate group binds to a large binding agent, restricting its movement and increasing the fluorescence polarization signal. An inhibitor prevents this process, resulting in a low polarization signal.[11]

Experimental Protocol: PDE5A1 Inhibition FP Assay

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of this compound and a reference inhibitor (e.g., Sildenafil) in 100% DMSO.

-

Create a serial dilution series (e.g., 11-point, 3-fold dilution) of the test and reference compounds in assay buffer. The final DMSO concentration in the assay should be kept low (≤0.5%) to avoid solvent effects.

-

Prepare the complete assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl₂, 1 mM β-ME).[9]

-

Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their final working concentrations in the assay buffer.[12]

-

-

Assay Procedure (96-well format):

-

Add 25 µL of the diluted compound or DMSO-only control (for 100% activity) to the wells of a black, low-binding 96-well microplate.

-

Add 25 µL of the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.[12]

-

Initiate the enzymatic reaction by adding 25 µL of the diluted FAM-cGMP substrate solution to all wells.

-

Incubate the plate for 60 minutes at 37°C.[12]

-

Stop the reaction by adding 25 µL of the Binding Agent solution (phosphate-binding nanobeads).[11]

-

Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[12]

-

-

Data Acquisition & Analysis:

-

Read the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

-

Calculate the percentage of PDE5 inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[12]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Data Presentation

Table 1: PDE5A1 Inhibition Potency

| Compound | IC₅₀ (nM) | Hill Slope |

|---|---|---|

| This compound | [Experimental Value] | [Experimental Value] |

| Sildenafil (Reference) | [Experimental Value] | [Experimental Value] |

Section 2: Selectivity Profiling Against PDE Isoforms

Rationale: While potency against the primary target is crucial, therapeutic utility is often dictated by selectivity. The human phosphodiesterase superfamily consists of 11 families, and cross-inhibition can lead to undesirable side effects.[13] For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, a known side effect of sildenafil.[14] Inhibition of PDE11, whose function is not fully understood, is a characteristic of tadalafil.[15] Therefore, profiling this compound against a panel of key PDE isoforms is essential to predict its potential side-effect profile. The same FP assay principle can be adapted for other PDE families using the appropriate fluorescently labeled cyclic nucleotide substrate (cAMP-FAM or cGMP-FAM).

Caption: Overall workflow for the in vitro pharmacological profiling of a novel PDE5 inhibitor.

Experimental Protocol: PDE Selectivity Panel

-

Assay Setup:

-

Utilize the same FP assay methodology described in Section 1.

-

Run parallel assays substituting PDE5A1 with other purified recombinant human PDE isoforms, such as PDE1A, PDE3A, PDE4D, PDE6C, and PDE11A4.

-

Ensure the use of the appropriate substrate for each enzyme family (cGMP-FAM for PDE1, 5, 6, 11; cAMP-FAM for PDE3, 4).

-

Substrate concentrations should be at or near the Kₘ value for each respective enzyme to ensure sensitive detection of competitive inhibitors.

-

-

Data Analysis:

-

Determine the IC₅₀ value for this compound against each PDE isoform.

-

Calculate the selectivity ratio by dividing the IC₅₀ for the off-target isoform by the IC₅₀ for PDE5A1. A higher ratio indicates greater selectivity for PDE5.

-

Data Presentation

Table 2: PDE Isoform Selectivity Profile

| PDE Isoform | Substrate | This compound IC₅₀ (nM) | Sildenafil IC₅₀ (nM) | Selectivity Ratio (vs. PDE5A1) for Test Compound |

|---|---|---|---|---|

| PDE5A1 | cGMP | [Value 1] | [Ref Value 1] | 1 |

| PDE1A | cGMP | [Value 2] | [Ref Value 2] | [Value 2 / Value 1] |

| PDE3A | cAMP | [Value 3] | [Ref Value 3] | [Value 3 / Value 1] |

| PDE4D | cAMP | [Value 4] | [Ref Value 4] | [Value 4 / Value 1] |

| PDE6C | cGMP | [Value 5] | [Ref Value 5] | [Value 5 / Value 1] |

| PDE11A4 | cGMP | [Value 6] | [Ref Value 6] | [Value 6 / Value 1] |

Section 3: In Vitro Safety & Liability Profiling

Rationale: Early assessment of a compound's safety liabilities is paramount in drug discovery and is mandated by regulatory agencies.[16][17] This phase of profiling investigates general cytotoxicity, potential for drug-induced cardiac arrhythmias, and the likelihood of drug-drug interactions (DDIs). These assays provide critical data to assess the therapeutic window and potential risks associated with the compound.

General Cytotoxicity Assay

Rationale: Cytotoxicity assays are fundamental for determining the concentration range at which a compound may cause cell death, a crucial parameter for interpreting all other cell-based assay results and for initial safety assessment.[18][19] A common method measures cell viability by quantifying ATP levels, as ATP is a direct indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Culture:

-

Seed a relevant cell line (e.g., HEK293 or HepG2) in a white, clear-bottom 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 24 or 48 hours). Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition & Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

-

hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[20][21] Regulatory agencies like the FDA recommend standardized evaluation of hERG channel activity early in drug development.[22] The gold-standard method is automated patch-clamp electrophysiology, which directly measures the ion current through the hERG channel in a cell line stably expressing it.[20][21]

Experimental Protocol: Automated Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

-

Harvest and prepare cells according to the specific automated patch-clamp platform's (e.g., QPatch, SyncroPatch) protocol.[20]

-

-

Electrophysiology:

-

Perform experiments at near-physiological temperature (35-37°C).[22]

-

Use a specific voltage protocol designed to elicit and measure the hERG tail current, which is critical for cardiac repolarization. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV, where the tail current is measured.[22]

-

Establish a stable baseline recording in the presence of vehicle solution.

-

Apply increasing concentrations of this compound sequentially to each cell, allowing the effect to reach steady-state at each concentration.

-

Include a positive control (e.g., E-4031, Cisapride) to confirm assay sensitivity.[22]

-

-

Data Acquisition & Analysis:

-

Measure the peak tail current amplitude at each concentration.

-

Calculate the percentage of hERG current inhibition relative to the baseline.

-

Plot the % inhibition against concentration to determine the IC₅₀ value for hERG channel block.

-

Cytochrome P450 (CYP) Inhibition Assay

Rationale: The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of clinical drugs.[23] Inhibition of these enzymes by a new chemical entity is a primary cause of pharmacokinetic drug-drug interactions (DDIs), which can lead to toxic accumulation of co-administered drugs.[24] Regulatory guidelines recommend screening for inhibitory potential against the most clinically relevant isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[25][26] The standard in vitro method utilizes human liver microsomes (HLMs) as the enzyme source and isoform-specific probe substrates.

Caption: Workflow for a human liver microsome-based CYP450 inhibition assay.

Experimental Protocol: HLM-Based Multi-CYP Inhibition Assay

-

Reagent Preparation:

-

Prepare pooled human liver microsomes in phosphate buffer.

-

Prepare a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for 2B6, Diclofenac for 2C9, etc.) at concentrations near their Kₘ values.

-

Prepare serial dilutions of this compound and known specific inhibitors for each isoform (positive controls).

-

-

Incubation Procedure:

-

In a 96-well plate, combine the HLM suspension, probe substrate cocktail, and the test compound/control inhibitor.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reactions by adding a solution of the cofactor NADPH.

-

Incubate at 37°C for a fixed time (e.g., 10-15 minutes).

-

Terminate the reactions by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard for analytical quantification.

-

-

Data Acquisition & Analysis:

-

Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

-

Quantify the amount of the specific metabolite formed from each probe substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[24]

-

Determine the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control.

-

Plot the % inhibition against inhibitor concentration for each CYP isoform to calculate the respective IC₅₀ values.

-

Data Presentation

Table 3: In Vitro Safety & Liability Profile Summary

| Assay | Endpoint | Result |

|---|---|---|

| Cytotoxicity (HEK293, 48h) | CC₅₀ | [Experimental Value in µM] |

| hERG Channel Inhibition | IC₅₀ | [Experimental Value in µM] |

| CYP1A2 Inhibition | IC₅₀ | [Experimental Value in µM] |

| CYP2B6 Inhibition | IC₅₀ | [Experimental Value in µM] |

| CYP2C9 Inhibition | IC₅₀ | [Experimental Value in µM] |

| CYP2C19 Inhibition | IC₅₀ | [Experimental Value in µM] |

| CYP2D6 Inhibition | IC₅₀ | [Experimental Value in µM] |

| CYP3A4 Inhibition | IC₅₀ | [Experimental Value in µM] |

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the comprehensive in vitro pharmacological profiling of this compound. By systematically determining its potency, selectivity, and safety liabilities, this workflow provides the essential data required to understand the compound's biological activity and potential risks. The progression from primary target engagement to broad safety profiling ensures that resources are directed efficiently and that a holistic view of the compound's properties is established. These data are indispensable for researchers, drug development professionals, and regulatory bodies in assessing the pharmacological profile of new or uncharacterized phosphodiesterase inhibitors.

References

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

-

European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline. European Medicines Agency. [Link]

-

Riss, T. L., et al. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Bentham Science. PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Bentham Science. [Link]

-

Prueksaritanont, T., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health (NIH). [Link]

-

DLRC Group. (2024, July 1). ICH M12 Guideline Overview on Drug Interaction Studies. DLRC Group. [Link]

-

AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

-

Kouvelas, D., et al. (2009). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. Ingenta Connect. [Link]

-

ICE Bioscience. (2025, December 30). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. ICE Bioscience Blog. [Link]

-

U.S. Food and Drug Administration (FDA). (2024, August 2). M12 Drug Interaction Studies. FDA. [Link]

-

Kouvelas, D., et al. (2009). PDE5 inhibitors: in vitro and in vivo pharmacological profile. PubMed. [Link]

-

International Council for Harmonisation (ICH). (2024, May 21). Drug Interaction Studies (M12). ICH. [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health. [Link]

-

Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

-

Wang, H., et al. (2007). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. National Institutes of Health (NIH). [Link]

-

Slideshare. hERG Assay. Slideshare. [Link]

-

Creative Bioarray. Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]

-

Kouvelas, D., et al. (2025, August 10). PDE5 Inhibitors: In Vitro and In Vivo Pharmacological Profile. ResearchGate. [Link]

-

Li, H., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Bioscience Reports, 43(2). [Link]

-

Abdul-Rashid, H. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. F1000Research, 8, 1714. [Link]

-

Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health (NIH). [Link]

-

U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

-

Lee, K. J., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. PubMed. [Link]

-

Dunn, J. D., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]

-

BPS Bioscience. PDE5A1 Assay Kit. BPS Bioscience. [Link]

-

BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

-

Gresser, U., & Gleiter, C. H. (2025, August 6). Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. ResearchGate. [Link]

-

Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. PubMed. [Link]

-

Yoo, J., et al. (2007). 3D-QSAR studies on sildenafil analogues, selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4271-4274. [Link]

-

Ma, X., et al. (2024, August 7). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12. [Link]

-

Bal, C., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. PubMed. [Link]

-

PubChem. Propoxyphenyl thiohomosildenafil. National Institutes of Health (NIH). [Link]

-

Kim, J. Y., et al. (2012). Isolation and identification of novel this compound found in natural health food product. PubMed. [Link]

-

Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. PubMed. [Link]

-

Weeks, J. L., et al. (2025, August 5). (PDF) High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate. [Link]

-

Taylor & Francis Online. (2020). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Biomolecular Structure and Dynamics. [Link]

-

Goger, N. G., et al. (2011). Isolation and identification of a new sildenafil analogue adulterated in energy drink. Food Additives & Contaminants: Part A, 28(5), 573-578. [Link]

Sources

- 1. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of novel this compound found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 17. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kosheeka.com [kosheeka.com]

- 19. nebiolab.com [nebiolab.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. fda.gov [fda.gov]

- 23. lnhlifesciences.org [lnhlifesciences.org]

- 24. enamine.net [enamine.net]

- 25. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]

- 26. M12 Drug Interaction Studies | FDA [fda.gov]

Propoxyphenyl thiosildenafil chemical structure and properties

An In-Depth Technical Guide to Propoxyphenyl Thiosildenafil: Structure, Properties, and Analysis

Introduction

This compound is a synthetic, orally active compound identified as a structural analogue of sildenafil, the active ingredient in Viagra®. It belongs to a class of compounds known as phosphodiesterase type 5 (PDE-5) inhibitors.[1] Structurally, it is a derivative of thiosildenafil, where the ethoxy group on the phenyl ring is replaced by a propoxy group.[2][3] This compound is not approved for medical use by any regulatory agency and has been identified as an undeclared adulterant in various "natural" or "herbal" dietary supplements marketed for sexual enhancement.[1][3][4][5] Its presence in these products poses a significant health risk to consumers due to its unknown safety, efficacy, and pharmacokinetic profile.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, analytical characterization, and presumed mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the substitution of the ethoxy moiety of thiosildenafil with a propoxy group. This modification, while seemingly minor, can alter the compound's pharmacological and pharmacokinetic properties. The structural elucidation has been accomplished using a suite of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and spectroscopy (UV, IR).[2]

IUPAC Name: 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione[3]

Molecular Formula: C₂₃H₃₂N₆O₃S₂[3][6]

Visualization of Chemical Structure

Caption: 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 504.67 g/mol | [6][7][8] |

| Molecular Formula | C₂₃H₃₂N₆O₃S₂ | [6] |

| Physical Form | Solid, Yellow | [6] |

| Melting Point | 170-172°C | [6] |

| Boiling Point (Predicted) | 683.2 ± 65.0 °C | [6] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 5.97 ± 0.42 | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heat) | [6] |

| Storage Temperature | Refrigerator | [6] |

Analytical Characterization and Methodologies

As an unapproved and often clandestinely produced substance, there are no official pharmacopeial monographs for this compound. The primary context for its analysis is the identification within adulterated dietary supplements. Researchers have developed and utilized robust analytical workflows to isolate and definitively identify this compound.

The causality behind the choice of multiple, orthogonal analytical techniques is rooted in the need for unambiguous structural confirmation. Mass spectrometry provides precise mass and fragmentation data, HPLC allows for separation from a complex matrix, and NMR spectroscopy offers the definitive blueprint of the molecular structure, confirming atom connectivity.

Experimental Protocol: Isolation and Identification from a Supplement Matrix

This protocol represents a typical workflow for the characterization of an unknown sildenafil analogue.

-

Sample Preparation & Extraction:

-

Homogenize the product (e.g., capsule powder, liquid).

-

Perform a solvent extraction using a solvent in which the analyte is soluble, such as methanol or a chloroform/methanol mixture.

-

Use sonication to ensure complete extraction of the analyte from the matrix.

-

Centrifuge the mixture and filter the supernatant to remove insoluble excipients.

-

-

Isolation by Preparative HPLC:

-

Rationale: Preparative High-Performance Liquid Chromatography (HPLC) is employed to isolate the compound of interest from other ingredients in the supplement, yielding a pure sample for further analysis.[3]

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: Diode Array Detector (DAD) to monitor the elution, collecting fractions corresponding to the target peak.

-

Post-Collection: Evaporate the solvent from the collected fractions to yield the isolated solid compound.

-

-

Structural Elucidation:

-

High-Resolution Mass Spectrometry (HRMS):

-

Rationale: To determine the exact mass and elemental composition.

-

Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS).

-

Expected Result: Detection of the protonated molecule [M+H]⁺ at m/z 505.2077, which corresponds to the elemental formula C₂₃H₃₂N₆O₃S₂.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Rationale: To provide definitive structural information by mapping the ¹H and ¹³C atomic environments and their connectivity.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

-

Expected Result: The spectra will confirm the presence of the pyrazolopyrimidine core, the propyl group, the N-methyl group, the propoxy group (distinguishing it from sildenafil's ethoxy group), and the substituted phenyl and piperazine rings.[3]

-

-

Diagram: Analytical Workflow for Identification

Caption: Workflow for the isolation and identification of unknown analogues.

Presumed Mechanism of Action: PDE-5 Inhibition

As a close structural analogue of sildenafil, this compound is presumed to function as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE-5).[1][5][9] The PDE-5 enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[10]

The mechanism is as follows:

-

Sexual Stimulation: Triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.

-

Enzyme Activation: NO activates the enzyme guanylate cyclase.

-

cGMP Production: Guanylate cyclase increases the conversion of guanosine triphosphate (GTP) to cGMP.

-

Physiological Effect: Elevated levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood inflow and resulting in an erection.

-

Termination: The PDE-5 enzyme hydrolyzes cGMP to the inactive GMP, terminating the erection.

-

Inhibitor Action: this compound, acting as a competitive inhibitor, binds to the active site of PDE-5. This prevents the degradation of cGMP, leading to its accumulation and potentiation of the erectile response.[10][11]

Diagram: PDE-5 Inhibition Signaling Pathway

Caption: Mechanism of action via PDE-5 enzyme inhibition.

Pharmacology, Toxicology, and Safety Concerns

A critical point of emphasis is that this compound is an unapproved substance that has not undergone the rigorous preclinical and clinical testing required for approved pharmaceuticals.[1] Therefore, its complete pharmacological and toxicological profile remains unknown.

-

Efficacy: While its PDE-5 inhibitory activity is presumed based on its structure, its potency, selectivity, and duration of action in humans have not been formally studied.

-

Safety and Toxicology: The absence of safety data is a major public health concern. Potential side effects are likely to mirror those of approved PDE-5 inhibitors (e.g., headache, flushing, dyspepsia, abnormal vision), but the incidence, severity, and potential for unique adverse events are completely uncharacterized.

-

Drug Interactions: Like sildenafil, it could dangerously interact with nitrate medications (used for chest pain), causing a severe and potentially fatal drop in blood pressure.[10] Consumers of tainted supplements are unaware of this risk.

-

Manufacturing Impurities: Clandestine synthesis creates a high risk of impurities and contaminants, which could have their own toxic effects.

The presence of such analogues in over-the-counter products is an attempt to circumvent drug laws and patent protections.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued warnings to consumers about these hidden, potentially harmful ingredients in sexual enhancement supplements.[1]

Conclusion

This compound is a potent, unapproved analogue of thiosildenafil and sildenafil that acts as a phosphodiesterase-5 inhibitor. Its primary significance lies in its recurrent appearance as an illegal adulterant in herbal supplements, posing a serious risk to public health. The scientific community has established robust analytical methods, centered around chromatography and spectroscopy, for its definitive identification. For researchers and drug development professionals, the study of such analogues provides insight into structure-activity relationships at the PDE-5 active site. However, for the public, the key takeaway is the significant danger posed by undeclared synthetic compounds in unregulated products.

References

-

Leong, K. C., et al. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][2]

-

National Center for Biotechnology Information. Propoxyphenyl thiohomosildenafil. PubChem Compound Database. Available at: [Link][12]

-

Han, K. M., et al. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A. Available at: [Link][3]

-

Pharmaffiliates. Chemical Name : Propoxyphenyl-thiosildenafil-d8. Available at: [Link][9]

-

National Center for Biotechnology Information. Propoxyphenyl sildenafil. PubChem Compound Database. Available at: [Link][13]

-

Balayssac, S., et al. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][14]

-

Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][15]

-

Kim, N. S., et al. (2013). Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product. Food Additives & Contaminants: Part A. Available at: [Link][16]

-

National Center for Biotechnology Information. Thiosildenafil. PubChem Compound Database. Available at: [Link][17]

-

Wallis, R. M. (1999). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. Nihon Yakurigaku Zasshi. Available at: [Link][11]

Sources

- 1. Sulfoaildenafil - Wikipedia [en.wikipedia.org]

- 2. Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of novel this compound found in natural health food product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propoxyphenyl Thioaildenafil CAS#: 856190-49-3 [amp.chemicalbook.com]

- 5. Propoxyphenyl Thioaildenafil | 856190-49-3 [amp.chemicalbook.com]

- 6. Propoxyphenyl-Thiosildenafil CAS#: 479073-87-5 [amp.chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Sildenafil - Wikipedia [en.wikipedia.org]

- 11. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propoxyphenyl thiohomosildenafil | C24H34N6O3S2 | CID 10118761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Propoxyphenyl sildenafil | C23H32N6O4S | CID 135565675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and structural characterisation of a propoxyphenyl-linked thiohomosildenafil analogue found in a herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiosildenafil | C22H30N6O3S2 | CID 10228242 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Propoxyphenyl Thiosildenafil: A Technical Guide for Researchers

Introduction: Unmasking a Novel Sildenafil Analogue

Propoxyphenyl thiosildenafil, chemically identified as 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione, is a synthetic analogue of sildenafil, the active pharmaceutical ingredient in Viagra®.[1] It has been identified as an undeclared ingredient in various "natural" health and dietary supplements, posing a potential risk to public health due to its unknown pharmacological and toxicological profile.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a critical resource for researchers, analytical scientists, and drug development professionals involved in the identification and characterization of novel phosphodiesterase-5 (PDE-5) inhibitors.[1]

The structural distinction of this compound from its parent compound, thiosildenafil, lies in the substitution of the ethoxy group on the phenyl ring with a propoxy group.[1] This seemingly minor modification necessitates a complete spectroscopic characterization to establish a definitive analytical fingerprint for regulatory and research purposes. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, providing not just the data itself, but also the scientific rationale behind the spectral features and the experimental methodologies for their acquisition.

Molecular Structure and Spectroscopic Correlation

The structural elucidation of this compound is fundamentally reliant on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating system for unambiguous identification.

Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. For a molecule as complex as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time (several hours) is often necessary.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin-spin couplings.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays a characteristic set of signals corresponding to the various proton environments within the molecule. The following table summarizes the key ¹H NMR chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.74 | d | Aromatic H |

| ~8.25 | s | Aromatic H |

| ~7.78 | dd | Aromatic H |

| ~7.23 | d | Aromatic H |

| ~4.46 | s | N-CH₃ |

| ~4.23 | t | O-CH₂ (propoxy) |

| ~2.89 | t | CH₂ (propyl) |

| ~2.50 | m | Piperazinyl CH₂ |

| ~2.32 | m | Piperazinyl CH₂ |

| ~2.05 | m | CH₂ (propoxy) |

| ~1.78 | q | CH₂ (propyl) |

| ~1.15 | t | CH₃ (propoxy) |

| ~0.94 | t | CH₃ (propyl) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions. The assignments are based on published data for this compound analogues.[3]

Interpretation: The downfield region of the spectrum (δ 7.0-9.0 ppm) is characteristic of the aromatic protons on the phenyl and pyrazolopyrimidine ring systems. The singlet at approximately 4.46 ppm is indicative of the N-methyl group on the pyrazolopyrimidine ring. The triplet at around 4.23 ppm and the multiplet at ~2.05 ppm, along with the upfield triplet at ~1.15 ppm, are characteristic of the n-propoxy group. The signals corresponding to the n-propyl group and the piperazine ring protons appear in the more upfield region of the spectrum. 2D NMR experiments like COSY and HMBC are crucial for definitively assigning these signals.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The spectrum of this compound is expected to show 23 distinct carbon signals, consistent with its molecular formula C₂₃H₃₂N₆O₃S₂.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~171.7 | C | C=S (thioketone) |

| ~159.4 | C | Aromatic C-O |

| ~150-160 | C | Aromatic/Heteroaromatic C |

| ~130-140 | C | Aromatic/Heteroaromatic C |

| ~110-130 | CH | Aromatic/Heteroaromatic CH |

| ~70-75 | CH₂ | O-CH₂ (propoxy) |

| ~50-55 | CH₂ | Piperazinyl CH₂ |

| ~45-50 | CH₃ | N-CH₃ |

| ~30-40 | CH₂ | CH₂ (propyl) |

| ~22.0 | CH₂ | CH₂ (propoxy/propyl) |

| ~10.6 | CH₃ | CH₃ (propoxy/propyl) |

Note: These are representative chemical shifts based on data for closely related analogues. The exact values may differ.[3]

Interpretation: The most downfield signal at approximately 171.7 ppm is characteristic of the thiocarbonyl (C=S) carbon, a key distinguishing feature of thiosildenafil analogues.[3] The aromatic and heteroaromatic carbons resonate in the region of δ 110-160 ppm. The aliphatic region contains the signals for the propoxy, propyl, and piperazine carbons. DEPT experiments are invaluable in differentiating the CH, CH₂, and CH₃ signals in this crowded region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common choice for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3265 | N-H stretching | Amine/Amide |

| ~3092 | C-H stretching | Aromatic |

| ~2960-2850 | C-H stretching | Aliphatic (propyl, propoxy, piperazine) |

| ~1690 | C=O stretching (potential impurity) | Carbonyl |

| ~1572, 1497 | C=C stretching | Aromatic ring |

| ~1350, 1170 | S=O stretching (asymmetric & symmetric) | Sulfonyl group |

| ~1257 | C=S stretching | Thioketone |

| ~1245 | C-O-C stretching | Aryl ether |

Note: These values are based on published data for this compound analogues.[3]

Interpretation: The presence of a broad band around 3265 cm⁻¹ is indicative of N-H stretching, likely from the pyrazolopyrimidine ring. The sharp peaks in the 3100-3000 cm⁻¹ region are characteristic of aromatic C-H stretching, while the strong absorptions between 2960 and 2850 cm⁻¹ correspond to the aliphatic C-H bonds of the propyl, propoxy, and piperazine moieties. The two strong bands around 1350 and 1170 cm⁻¹ are hallmarks of the sulfonyl (SO₂) group. A key diagnostic peak is the absorption around 1257 cm⁻¹, which is attributed to the C=S (thioketone) vibration, a defining feature of this class of sildenafil analogues.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption maxima (λ_max) that correspond to the π → π* and n → π* transitions of its chromophores.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

UV-Vis Spectral Data

The UV-Vis spectrum of this compound in methanol exhibits two main absorption maxima.

| λ_max (nm) | Interpretation |

| ~226 | π → π* transitions of the aromatic and heteroaromatic rings |

| ~295 | π → π* and n → π* transitions involving the conjugated system and the thioketone group |

Note: These values are based on published data for this compound analogues.[3]

Interpretation: The absorption maximum at around 226 nm is typical for the electronic transitions within the phenyl and pyrazolopyrimidine ring systems. The longer wavelength absorption at approximately 295 nm is indicative of the extended conjugated system of the molecule, which includes the thioketone group. This absorption is particularly useful for quantitative analysis using a UV detector in liquid chromatography.[3]

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of this compound.

Caption: A streamlined workflow for the spectroscopic identification of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is paramount for its unambiguous identification in various matrices, from counterfeit pharmaceuticals to forensic samples. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and UV-Vis spectral data, grounded in the principles of spectroscopic analysis and supported by published literature. By understanding the correlation between the molecular structure and the spectral output, researchers and analytical scientists are better equipped to detect and characterize this and other emerging sildenafil analogues. The methodologies and data presented herein serve as a foundational reference for the development of robust analytical methods and contribute to the broader efforts of ensuring public health and safety.

References

-

Han, K. M., Lee, J. H., Park, H. J., Hwang, I., Heo, O. S., & Kim, W. S. (2014). Isolation and identification of novel this compound found in natural health food product. Food Additives & Contaminants: Part A, 31(1), 1-6. [Link]

-

Kee, C. L., Ge, X., Koh, H. L., & Low, M. Y. (2012). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. Journal of Pharmaceutical and Biomedical Analysis, 70, 265-272. [Link]

-

Balayssac, S., Gilard, V., Zedde, C., Martino, R., & Malet-Martino, M. (2012). Analysis of herbal dietary supplements for sexual performance enhancement: first characterization of propoxyphenyl-thiohydroxyhomosildenafil and identification of sildenafil, thiosildenafil, phentolamine and tetrahydropalmatine as adulterants. Journal of Pharmaceutical and Biomedical Analysis, 63, 135-150. [Link]

-

Alp, M., Coşkun, M., & Göker, H. (2013). Isolation and identification of a new sildenafil analogue adulterated in energy drink: propoxyphenyl sildenafil. Journal of Pharmaceutical and Biomedical Analysis, 72, 155-158. [Link]

-

Lai, K. C., Liu, Y. C., Tseng, M. C., & Lin, J. H. (2014). Isolation and identification of new sildenafil analogues from dietary supplements. Journal of Food and Drug Analysis, 22(3), 363-369. [Link]

Sources

An In-depth Technical Guide to Propoxyphenyl Thiosildenafil: A Sildenafil Analogue

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of phosphodiesterase type 5 (PDE5) inhibitors is continually evolving, driven by both legitimate drug discovery efforts and the illicit synthesis of analogues to circumvent regulations. Propoxyphenyl thiosildenafil has emerged as a significant player in the latter category, frequently identified as an undeclared ingredient in so-called "natural" health supplements. This technical guide, intended for a scientific audience, provides a comprehensive overview of this compound, from its fundamental chemical properties to its mechanism of action and the analytical methodologies required for its detection and characterization. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insight, fostering a deeper understanding of this compound within the research and drug development community.

Chemical Identity and Properties

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®. The key structural modification is the substitution of the ethoxy group on the phenyl ring of thiosildenafil with a propoxy group.[1] This alteration, while seemingly minor, can impact the compound's pharmacological profile.

| Identifier | Value | Source |

| Chemical Name | 1-methyl-5-(5-(4-methylpiperazin-1-ylsulfonyl)-2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidine-7(6H)-thione | [1] |

| CAS Number | 479073-87-5 | |

| Molecular Formula | C23H32N6O3S2 | [1] |

| Molecular Weight | 504.67 g/mol | |

| Appearance | Pale Yellow Solid | [2] |

Synthesis Pathway

The synthesis likely follows a convergent strategy, where the pyrazole and pyrimidine rings are formed in a stepwise fashion. A plausible, though not definitively documented, synthetic route is outlined below. This is a generalized representation and would require optimization for this specific analogue.

Caption: Generalized synthetic pathway for this compound.

The causality behind these steps lies in the strategic construction of the heterocyclic core, followed by the attachment of the functionalized side chain that is crucial for its PDE5 inhibitory activity. The final thionation step, replacing the oxygen with sulfur at the 7-position, is the defining feature of thiosildenafil and its analogues.

Mechanism of Action: PDE5 Inhibition

This compound, like its parent compound sildenafil, functions as a phosphodiesterase type 5 (PDE5) inhibitor.[3][4] PDE5 is an enzyme that plays a critical role in the regulation of blood flow in specific tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.

The mechanism of action is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that induces smooth muscle relaxation, leading to vasodilation and increased blood flow, resulting in an erection.

PDE5 terminates this signaling cascade by degrading cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Pharmacological Profile: What the Data Suggests

Due to its status as an unapproved substance, comprehensive pharmacological data for this compound is scarce in publicly available literature. However, based on the profiles of other sildenafil analogues, we can infer certain characteristics.

-